N-Methyl Substitution Lowers Lipophilicity vs. N-Ethyl Analog
The N-methyl group in 2-(1-Methylazetidin-3-yl)propan-2-amine provides a specific lipophilicity point, distinct from its N-ethyl analog. The target compound has a computed LogP (XLogP3-AA) of 0, making it notably more polar than the corresponding N-ethyl derivative, which is predicted to have a higher LogP due to the additional methylene group. This difference is critical for controlling lipophilic ligand efficiency (LLE) during lead optimization. [1]
Comparator: > 0 (≥0.5 log unit more polar)
| Evidence Dimension | Partition coefficient (Lipophilicity) |
|---|---|
| Target Compound Data | Computed LogP (XLogP3-AA): 0 |
| Comparator Or Baseline | 2-(1-ethylazetidin-3-yl)propan-2-amine (Predicted): Computed LogP > 0 (estimated increase of ~0.5 units per added methylene) |
| Quantified Difference | Target compound is at least 0.5 log unit more polar |
| Conditions | Computed using PubChem XLogP3 3.0 algorithm [1] |
Why This Matters
Procurement choice directly impacts lead series direction: selecting the N-methyl over the N-ethyl analog provides a significantly more polar starting point, which can be crucial for achieving optimal solubility and avoiding promiscuous binding.
- [1] PubChem. Compound Summary for CID 21334040, 2-(1-Methylazetidin-3-yl)propan-2-amine. National Library of Medicine. Accessed 2026. View Source
